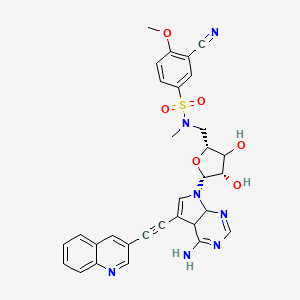

MTase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H29N7O6S |

|---|---|

Molecular Weight |

627.7 g/mol |

IUPAC Name |

N-[[(2R,4S,5R)-5-[4-amino-5-(2-quinolin-3-ylethynyl)-4a,7a-dihydropyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl]-3-cyano-4-methoxy-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C31H29N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25-28,30-31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,26?,27?,28+,30?,31-/m1/s1 |

InChI Key |

FFLBXGIAOMPUPC-MCQWNXRVSA-N |

Isomeric SMILES |

CN(C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C3C2N=CN=C3N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |

Canonical SMILES |

CN(CC1C(C(C(O1)N2C=C(C3C2N=CN=C3N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |

Origin of Product |

United States |

Foundational & Exploratory

MTase-IN-1: An In-depth Technical Guide to Tazemetostat, a First-in-Class EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTase-IN-1 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. This guide will use Tazemetostat (Tazverik) , a first-in-class, FDA-approved EZH2 inhibitor, as a representative example of this compound.[1][2][3] Tazemetostat is an orally bioavailable compound that has demonstrated significant anti-tumor activity in various cancers, particularly those with EZH2 mutations or a dependency on the Polycomb Repressive Complex 2 (PRC2) pathway.[1][2][4] This document provides a comprehensive overview of Tazemetostat's biochemical and cellular activity, pharmacokinetic properties, and the signaling pathways it modulates.

Mechanism of Action

Tazemetostat is a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for EZH2's catalytic activity.[5][6] By binding to the SAM-binding pocket of EZH2, Tazemetostat prevents the transfer of a methyl group to histone H3 at lysine 27 (H3K27).[7] This inhibition of H3K27 trimethylation (H3K27me3) leads to the derepression of PRC2 target genes, many of which are tumor suppressors.[2][8] The subsequent reactivation of these silenced genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Tazemetostat is effective against both wild-type and certain mutant forms of EZH2.[6][9]

Data Presentation

Biochemical and Cellular Potency

| Parameter | Wild-Type EZH2 | Mutant EZH2 (Y646F/N) | Mutant EZH2 (A682G) | EZH1 | Reference(s) |

| Ki (nM) | 2.5 | 2.5 | 2.5 | - | [10][11] |

| IC50 (nM) - Peptide Assay | 11 | 5.8 (Y646N), 8.6 (Y646F) | 0.49 | 392 | [10][12] |

| IC50 (nM) - Nucleosome Assay | 16 | - | - | - | [10] |

| Cellular H3K27me3 IC50 (nM) | 9 (in WSU-DLCL2) | - | - | - | [2] |

Cellular Proliferation (IC50)

| Cell Line | Cancer Type | EZH2 Status | 11-day Proliferation IC50 (µM) | Reference(s) |

| DOHH-2 | Diffuse Large B-cell Lymphoma | Wild-Type | 1.7 | [12] |

| Farage | Diffuse Large B-cell Lymphoma | Wild-Type | 0.099 | [12] |

| OCI-LY19 | Diffuse Large B-cell Lymphoma | Wild-Type | 6.2 | [12] |

| Toledo | Diffuse Large B-cell Lymphoma | Wild-Type | 7.6 | [12] |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y646N Mutant | 0.0018 | [12] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | A682G Mutant | 0.00049 | [12] |

| RL | Follicular Lymphoma | Y646N Mutant | 5.8 | [12] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | Y646F Mutant | 0.0058 | [12] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Y646N Mutant | 0.0047 | [12] |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y646F Mutant | 0.0086 | [12] |

Pharmacokinetic Parameters in Humans (800 mg BID Dosing)

| Parameter | Value | Unit | Reference(s) |

| Tmax (Median) | 1 - 2 | hours | [13][14] |

| Cmax | 829 | ng/mL | [14] |

| AUC0-inf | 3340 | ng*h/mL | [14] |

| Absolute Bioavailability | 33 | % | [13] |

| Protein Binding | 88 | % | [14] |

| Volume of Distribution (Vd) | 1230 | L | [14] |

| Terminal Half-life (t1/2) | 3.1 | hours | [14] |

| Metabolism | CYP3A4 | - | [5][6] |

| Elimination | 79% Feces, 15% Urine | % | [14] |

Experimental Protocols

Biochemical EZH2 Inhibition Assay (Radiometric)

This protocol is a generalized representation based on commonly used methods for assessing histone methyltransferase activity.

Objective: To determine the in vitro potency (IC50) of Tazemetostat against the methyltransferase activity of EZH2.

Materials:

-

Recombinant human PRC2 complex (containing EZH2)

-

Tazemetostat

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Unlabeled S-adenosyl-L-methionine (SAM)

-

Histone H3 peptide (e.g., residues 21-44) or reconstituted nucleosomes as substrate

-

Assay Buffer: 20 mM BICINE (pH 7.6), 0.5 mM DTT, 0.005% Bovine Skin Gelatin, 0.002% Tween-20

-

96-well filter plates (e.g., phosphocellulose)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of Tazemetostat in DMSO, and then dilute further in Assay Buffer.

-

In a 96-well plate, add the diluted Tazemetostat or DMSO (vehicle control).

-

Add the PRC2 enzyme to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding a substrate mix containing the H3 peptide or nucleosomes, unlabeled SAM, and [³H]-SAM. The final concentrations of the substrates should be at their respective Km values for balanced conditions.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide/nucleosome.

-

Wash the filter plate multiple times with a wash buffer (e.g., phosphate-buffered saline) to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well of the dried filter plate.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each Tazemetostat concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cellular H3K27me3 Inhibition Assay (ELISA)

This protocol is a generalized representation of a cellular ELISA to measure the levels of a specific histone modification.

Objective: To determine the cellular potency of Tazemetostat in reducing global H3K27me3 levels.

Materials:

-

Cancer cell line of interest

-

Tazemetostat

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibody specific for H3K27me3

-

Primary antibody for total Histone H3 (for normalization)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Stop solution

-

96-well microplates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Tazemetostat or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Lyse the cells directly in the wells using a suitable lysis buffer.

-

Coat a new 96-well plate with the cell lysates overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Add the primary antibody against H3K27me3 to one set of wells and the primary antibody against total H3 to another set of wells for normalization. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the enzyme substrate. Allow the color to develop.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Normalize the H3K27me3 signal to the total H3 signal for each well.

-

Calculate the percent inhibition of H3K27me3 for each Tazemetostat concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

EZH2 Signaling Pathway in Cancer

Caption: EZH2, as part of the PRC2 complex, utilizes SAM to methylate H3K27, leading to the repression of tumor suppressor genes and promoting cancer progression. Tazemetostat inhibits EZH2, leading to the activation of these tumor suppressor genes and subsequent anti-cancer effects.

Experimental Workflow for Tazemetostat Evaluation

Caption: A typical workflow for the preclinical and clinical evaluation of an EZH2 inhibitor like Tazemetostat, starting from biochemical characterization to clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Herb-Drug Interactions of Plumbagin and Tazemetostat in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Function of MTase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTase-IN-1, also identified as Compound 47, is a novel small molecule inhibitor of the 16S rRNA methyltransferase NpmA. This enzyme confers broad-spectrum resistance to aminoglycoside antibiotics in pathogenic bacteria by methylating the A1408 position of the 16S rRNA within the 30S ribosomal subunit. By inhibiting NpmA, this compound has the potential to restore the efficacy of aminoglycoside antibiotics against resistant bacterial strains. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

The rise of antibiotic resistance is a critical global health threat. One significant mechanism of resistance to aminoglycoside antibiotics is the enzymatic modification of the bacterial ribosome, which prevents the drug from binding to its target. The NpmA enzyme, a 16S rRNA methyltransferase, is a key player in this process. It catalyzes the transfer of a methyl group to the N1 position of adenosine 1408 in the 16S rRNA, a critical nucleotide for aminoglycoside binding. This methylation leads to high-level resistance to a broad range of aminoglycoside antibiotics.

This compound has emerged as a promising inhibitor of NpmA. This guide will delve into the technical details of its biological function, providing researchers and drug development professionals with the necessary information to understand and potentially utilize this compound in the fight against antibiotic resistance.

Mechanism of Action

This compound functions as a competitive inhibitor of the 16S rRNA methyltransferase NpmA. By binding to the active site of NpmA, it prevents the enzyme from methylating its natural substrate, the 16S rRNA at position A1408. This inhibition effectively blocks the primary mechanism of NpmA-mediated aminoglycoside resistance. The expected outcome of effective NpmA inhibition by this compound is the restoration of susceptibility of resistant bacteria to aminoglycoside antibiotics.

Signaling Pathway Diagram

Caption: Mechanism of NpmA-mediated resistance and this compound inhibition.

Quantitative Data

The inhibitory activity of this compound against NpmA has been quantified, providing key data for its characterization.

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

| This compound (Compound 47) | NpmA (16S rRNA (m1A1408) methyltransferase) | 68 | [1] |

Table 1: In vitro inhibitory activity of this compound against NpmA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

NpmA Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against NpmA.

Materials:

-

Purified NpmA enzyme

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

30S ribosomal subunits (as substrate)

-

This compound (Compound 47) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper discs

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

Ethanol

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 30S ribosomal subunits, and [³H]SAM.

-

Prepare a serial dilution of this compound in DMSO. For an IC50 determination, a half-log dilution series (e.g., from 1000 μM to 7.81 μM) is recommended.[1]

-

Add the diluted this compound or DMSO (as a no-inhibitor control) to the reaction mixture.

-

Initiate the reaction by adding the purified NpmA enzyme.

-

Incubate the reaction at the optimal temperature for NpmA activity (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto filter paper discs and immersing them in cold 5% TCA.

-

Wash the filter paper discs with 5% TCA followed by ethanol to remove unincorporated [³H]SAM.

-

Dry the filter paper discs and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model, such as a four-parameter logistic regression.[1]

Experimental Workflow Diagram

Caption: Workflow for NpmA enzymatic inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is to assess the ability of this compound to potentiate the activity of aminoglycoside antibiotics against a resistant bacterial strain expressing NpmA.

Materials:

-

Bacterial strain expressing NpmA

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Aminoglycoside antibiotic stock solution

-

This compound stock solution in DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum in CAMHB and adjust the optical density to a standard concentration (e.g., 0.5 McFarland standard).

-

Prepare a two-fold serial dilution of the aminoglycoside antibiotic in CAMHB in a 96-well plate.

-

To each well containing the aminoglycoside dilution, add a fixed, sub-inhibitory concentration of this compound. A parallel plate without this compound should be prepared as a control.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control (no antibiotic, no inhibitor) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC, which is the lowest concentration of the aminoglycoside that completely inhibits visible bacterial growth.

-

Compare the MIC values in the presence and absence of this compound to determine the potentiation effect.

Conclusion

This compound is a valuable research tool for studying the mechanism of aminoglycoside resistance mediated by the NpmA methyltransferase. Its ability to inhibit NpmA in vitro suggests its potential as a lead compound for the development of adjuvants to be used in combination with aminoglycoside antibiotics. Further studies, including determination of its efficacy in potentiating aminoglycosides in various bacterial strains and in vivo models, are warranted to fully elucidate its therapeutic potential. This technical guide provides the foundational information and methodologies for researchers to pursue these investigations.

References

An In-depth Technical Guide to the Target Validation of PPM1D in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the target validation of Protein Phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), a critical negative regulator of the DNA damage response (DDR) pathway, in the context of oncology. While the initial query referenced "MTase-IN-1," our investigation indicates that the intended target of interest is the serine/threonine phosphatase PPM1D, also known as Wip1. This guide details the essential experimental protocols, quantitative data, and logical workflows required to validate PPM1D as a therapeutic target in cancer cells. It is designed to equip researchers with the necessary information to design and execute robust target validation studies for novel PPM1D inhibitors.

Introduction: The Case for Targeting PPM1D in Oncology

Protein Phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), also known as Wip1, is a serine/threonine phosphatase encoded by the PPM1D gene. It functions as a key negative regulator of the DNA damage response (DDR) and tumor suppression pathways.[1][2] PPM1D is transcriptionally upregulated by the tumor suppressor p53 in response to cellular stress, forming a negative feedback loop.[1] Its primary oncogenic role is executed through the dephosphorylation and subsequent inactivation of key tumor-suppressive proteins, including p53, ATM, Chk1, Chk2, and p38 MAPK.[3][4][5]

In a variety of human cancers, including breast, ovarian, and neuroblastoma, the PPM1D gene is frequently amplified or harbors gain-of-function mutations.[6][7] This leads to the overexpression or hyperactivation of the PPM1D protein, which in turn suppresses the DDR, allowing cancer cells to evade apoptosis and continue to proliferate despite genomic instability.[8] Consequently, the inhibition of PPM1D has emerged as a promising therapeutic strategy to reactivate tumor suppressor pathways and enhance the efficacy of DNA-damaging agents. This guide will focus on the methodologies for validating the therapeutic potential of PPM1D inhibitors in cancer cell lines.

Quantitative Data on PPM1D Inhibitor Activity

The effective validation of a therapeutic target relies on robust quantitative data. The following tables summarize the in vitro efficacy of several well-characterized PPM1D inhibitors across various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of PPM1D Inhibitors

| Compound | Target | In Vitro IC50 (nM) | Assay System | Reference |

| GSK2830371 | PPM1D (Wip1) | 6 | Recombinant Human Wip1 (residues 2-420) | [9][10] |

| GSK2830371 | PPM1D (Wip1) | 13 | p38 MAPK dephosphorylation | [9] |

| CCT007093 | PPM1D (Wip1) | 8400 | Recombinant PP2Cδ | [1][11] |

| SL-176 | PPM1D (Wip1) | 110 | Recombinant His-PPM1D(1-420) | [10][12] |

| SPI-001 | PPM1D (Wip1) | 86.9 | Recombinant Wip1 | [10] |

Table 2: Cellular Growth Inhibition by PPM1D Inhibitors

| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) | Assay Duration | Reference |

| GSK2830371 | MCF-7 | Breast Cancer | 2.65 (GI50) | Not Specified | [3][9] |

| GSK2830371 | DOHH2 | Lymphoma | Not Specified (Synergistic with Doxorubicin) | Not Specified | [2] |

| GSK2830371 | MX-1 | Breast Cancer | Not Specified (Synergistic with Doxorubicin) | Not Specified | [2] |

| CCT007093 | MCF-7 | Breast Cancer | ~10 (SF50) | 14 days | [13] |

| CCT007093 | SMOV-2 | Ovarian Clear Cell Carcinoma | ~5 (SF50) | 14 days | [13] |

| SL-176 | Neuroblastoma Cell Lines | Neuroblastoma | Varies (IC50 values reported) | Not Specified | [14] |

Experimental Protocols for PPM1D Target Validation

This section provides detailed methodologies for the key experiments required to validate the targeting of PPM1D in cancer cells.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of a PPM1D inhibitor on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PPM1D inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add the tetrazolium reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Principle: This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Compound Treatment: Treat the cells with the PPM1D inhibitor at various concentrations.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

-

Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution of crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Western Blot Analysis of PPM1D Signaling Pathway

Principle: Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the PPM1D signaling pathway, thereby confirming the mechanism of action of the inhibitor.

Protocol:

-

Cell Lysis: Treat cancer cells with the PPM1D inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent when probing for phosphoproteins, as casein is a phosphoprotein and can cause high background.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

In Vitro PPM1D Phosphatase Assay

Principle: This biochemical assay directly measures the enzymatic activity of PPM1D and its inhibition by a test compound. The malachite green assay is a common colorimetric method that detects the release of free phosphate from a phosphopeptide substrate.[18][19][20][21]

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl2, 0.1 mM CaCl2), a phosphopeptide substrate (e.g., a peptide corresponding to the p53 Ser15 phosphorylation site), and varying concentrations of the PPM1D inhibitor.

-

Enzyme Addition: Initiate the reaction by adding recombinant PPM1D enzyme to each well. Include a "no enzyme" control.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate released by the phosphatase activity.

-

Absorbance Reading: Measure the absorbance at approximately 620-650 nm.

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of phosphate released in each reaction and calculate the IC50 of the inhibitor.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to confirm that a drug binds to its intended target within the complex environment of a living cell. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[13][22][23][24][25]

Protocol:

-

Cell Treatment: Treat intact cancer cells with the PPM1D inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Thermal Challenge: Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble PPM1D at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble PPM1D as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizing the Target Validation Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments for PPM1D target validation and the core signaling pathway affected by its inhibition.

Diagram 1: Experimental Workflow for PPM1D Target Validation

References

- 1. CCT007093 | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. PPM1D Is a Therapeutic Target in Childhood Neural Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCT007093 | Apoptosis | Autophagy | Phosphatase | TargetMol [targetmol.com]

- 12. SL-176 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 17. youtube.com [youtube.com]

- 18. interchim.fr [interchim.fr]

- 19. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eubopen.org [eubopen.org]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

The Role of m6A Methyltransferase Inhibitors in RNA Methylation: A Technical Guide

This technical guide provides an in-depth overview of the role and function of small molecule inhibitors targeting N6-methyladenosine (m6A) RNA methyltransferases, exemplified by a representative inhibitor herein referred to as MTase-IN-1. This document is intended for researchers, scientists, and drug development professionals working in the fields of epitranscriptomics, cancer biology, and pharmacology.

Introduction to m6A RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and long non-coding RNAs (lncRNAs).[1][2][3][4] This dynamic and reversible modification is a critical layer of gene regulation, influencing mRNA splicing, nuclear export, stability, and translation.[4][5][6] The m6A modification is installed by a methyltransferase complex, often referred to as "writers," removed by demethylases ("erasers"), and recognized by specific RNA-binding proteins ("readers") that mediate its downstream effects.[6][7]

The primary m6A writer complex consists of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner Methyltransferase-like 14 (METTL14).[3][6][8] Dysregulation of the m6A machinery, particularly the overexpression of METTL3, has been implicated in the progression of various diseases, including several types of cancer, making it a promising therapeutic target.[9][10][11][12] Small molecule inhibitors designed to block the catalytic activity of METTL3, such as this compound, represent a novel class of potential therapeutics.

Mechanism of Action of this compound

This compound is a representative potent and selective small molecule inhibitor of the METTL3 methyltransferase. Its mechanism of action is primarily competitive with the S-adenosylmethionine (SAM) cofactor, binding to the SAM-binding pocket within the METTL3 catalytic domain.[9] By occupying this site, the inhibitor prevents the transfer of a methyl group from SAM to adenosine residues on target RNAs. This leads to a global reduction in m6A levels across the transcriptome, which in turn alters the stability and translation of numerous mRNAs, particularly those involved in oncogenic pathways.[9][11]

Quantitative Data Summary

The following tables summarize the quantitative data for representative METTL3 inhibitors from various studies. These values are crucial for assessing the potency, selectivity, and cellular activity of these compounds.

Table 1: In Vitro Biochemical Activity of METTL3 Inhibitors

| Compound | Target | Assay Type | IC50 | Kd | Reference |

| STM2457 | METTL3 | Biochemical Assay | 4.2 nM | 1.4 nM | [9][13] |

| UZH1a | METTL3 | Biochemical Assay | 380 nM | - | [13] |

| Compound 1 | METTL3 | Biochemical Assay | single digit nM | - | [12] |

| Compound 2 | METTL3 | Biochemical Assay | single digit nM | - | [12] |

Table 2: Cellular Activity of METTL3 Inhibitors

| Compound | Cell Line | Assay Type | Effect | IC50 | Reference |

| STM2457 | MOLM13 (AML) | m6A reduction | Decreased global m6A | 2.2 µM | [9] |

| UZH1a | MOLM13 (AML) | m6A reduction | Decreased global m6A | 4.6 µM | [9] |

| METTL16-IN-1 | MDA-MB-231, A549 | m6A increase | Increased total m6A mRNA | - | [14] |

| Inhibitor 1 | HL-60 | Cell Viability | Reduced viability by up to 40% | - | [15] |

| Inhibitor 2 | HL-60 | Cell Viability | Reduced viability by up to 40% | - | [15] |

Signaling Pathways and Biological Impact

Inhibition of METTL3 by compounds like this compound has profound effects on cellular signaling and function. By reducing m6A levels, these inhibitors primarily impact mRNA stability. Many transcripts encoding key oncogenes and cell cycle regulators, such as c-Myc, are destabilized and targeted for degradation in the absence of m6A marks. This leads to the downregulation of their corresponding proteins, resulting in anti-proliferative effects and the induction of apoptosis in cancer cells.

References

- 1. A novel RT-QPCR-based assay for the relative quantification of residue specific m6A RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel RT-QPCR-based assay for the relative quantification of residue specific m6A RNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role and regulatory mechanism of m6A methylation in the nervous system [frontiersin.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. m6A RNA Methylation Mechanism | Encyclopedia MDPI [encyclopedia.pub]

- 8. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 9. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. biorxiv.org [biorxiv.org]

MTase-IN-1: A Technical Guide to Its Function and Impact on the Host Transcriptome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MTase-IN-1 has emerged as a highly potent and selective inhibitor of the coronavirus non-structural protein 14 (nsp14) N7-methyltransferase. This viral enzyme is critical for the lifecycle of coronaviruses, playing a pivotal role in the capping of viral RNA. This process is essential for viral RNA stability, efficient translation of viral proteins, and evasion of the host's innate immune defenses. While direct evidence of this compound's impact on the host epitranscriptome—specifically, chemical modifications of host RNA—remains to be elucidated, research into the function of its target, nsp14, has revealed significant downstream effects on the host cell's transcriptome. Inhibition of nsp14's methyltransferase activity has been shown to reverse these virus-induced changes in the host's gene expression landscape. This guide provides a comprehensive overview of this compound, its mechanism of action, and the current understanding of its effects on the host transcriptome, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound and its Target: Coronavirus nsp14 N7-Methyltransferase

This compound, also known as compound 26, is a powerful and specific inhibitor of the coronavirus nsp14 N7-methyltransferase, demonstrating a half-maximal inhibitory concentration (IC50) of 0.72 nM.[1] The primary function of the nsp14 N7-methyltransferase is to catalyze the transfer of a methyl group to the N7 position of the guanine cap at the 5' end of viral RNA. This modification is crucial for the virus as it mimics the cap structure of host mRNAs, thereby facilitating the translation of viral proteins by the host ribosome and protecting the viral RNA from degradation by host exonucleases.[2][3]

Quantitative Data: Inhibitory Activity of nsp14 Inhibitors

The following table summarizes the inhibitory potency of this compound and another notable nsp14 inhibitor, compound C10, against the viral methyltransferase.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Coronavirus nsp14 N7-MTase | 0.72 | Biochemical Assay | [1] |

| Compound C10 | SARS-CoV-2 nsp14 N7-MTase | 3,250 | Luminescence-based Enzymatic Assay | [4] |

The Role of nsp14 in Remodeling the Host Transcriptome

The expression of coronavirus nsp14 has been demonstrated to induce a significant reprogramming of the host cell's transcriptome, an effect that is contingent on its N7-methyltransferase activity.[5] This remodeling encompasses changes in gene expression, alterations in RNA splicing, and an increase in the abundance of circular RNAs.

Alterations in Host Gene Expression

Expression of nsp14 leads to widespread changes in the host's gene expression profile, closely mimicking the transcriptional alterations observed during an active SARS-CoV-2 infection.[5] A key consequence of this is the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[5]

Splicing Modifications

The methyltransferase activity of nsp14 is also responsible for altering the splicing of over 1,000 host genes.[5] This indicates a profound interference with the host's RNA processing machinery.

Impact of nsp14 Inhibition on the Host Transcriptome

Pharmacological inhibition of the nsp14 N7-methyltransferase has been shown to counteract the transcriptomic changes induced by the viral protein. The inhibitor C10, for instance, can reverse the nsp14-mediated alterations to the host transcriptome.[4][6][7] This suggests that inhibitors like this compound could not only have direct antiviral effects but also mitigate the virus-induced dysregulation of the host's cellular processes.

It is important to note that while the effects on the host transcriptome (gene expression levels and splicing) are evident, there is currently no direct evidence to suggest that nsp14 inhibitors like this compound directly modulate the host epitranscriptome (i.e., chemical modifications on host RNA molecules such as N6-methyladenosine). In fact, a similar bisubstrate inhibitor of SARS-CoV-2 nsp14 was found to be highly selective and did not inhibit a panel of human methyltransferases, including those responsible for RNA methylation.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of nsp14 and the workflow for assessing the impact of its inhibitors.

Caption: Mechanism of nsp14 and its inhibition by this compound.

Caption: Experimental workflow for transcriptomic analysis.

Experimental Protocols

nsp14 N7-Methyltransferase Inhibition Assay (Luminescence-based)

This protocol is adapted from the methodology used to assess compound C10.[4]

-

Reaction Setup: Prepare a reaction mixture containing 300 nM of purified nsp14 protein, 1.5 µM of the cap analog GpppG, and 1.5 µM of the methyl donor S-adenosylmethionine (SAM) in the appropriate reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of S-adenosylhomocysteine (SAH) produced, which is a byproduct of the methylation reaction.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Host Cell Transcriptome Analysis

This protocol outlines the general steps for analyzing the effect of nsp14 and its inhibitors on the host transcriptome.[5]

-

Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T) and transfect the cells with a plasmid encoding the coronavirus nsp14 protein or an empty vector control.

-

Inhibitor Treatment: At a specified time post-transfection (e.g., 24 hours), treat the cells with a desired concentration of this compound or a vehicle control.

-

RNA Isolation: After a further incubation period (e.g., 24 hours), harvest the cells and isolate total RNA using a commercial kit.

-

Library Preparation and Sequencing: Prepare RNA sequencing libraries from the isolated RNA and perform high-throughput sequencing.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between the different experimental conditions (control vs. nsp14 expression, nsp14 expression vs. nsp14 expression + this compound).

-

Alternative Splicing Analysis: Analyze changes in splicing patterns between the different conditions.

-

Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes affected by nsp14 and its inhibition.

-

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the coronavirus nsp14 N7-methyltransferase. While its primary mode of action is the disruption of viral RNA capping, a significant consequence of this inhibition is the reversal of the profound transcriptomic changes induced in the host cell by the viral protein. This dual effect of direct antiviral activity and restoration of host cellular homeostasis makes this compound and similar compounds promising candidates for further therapeutic development.

Future research should focus on several key areas:

-

Direct Epitranscriptomic Effects: Investigating whether this compound or other nsp14 inhibitors have any direct, off-target effects on the host epitranscriptome, particularly on abundant RNA modifications like m6A.

-

In Vivo Efficacy: Evaluating the in vivo efficacy and safety profile of this compound in animal models of coronavirus infection.

-

Mechanism of Transcriptome Remodeling: Further elucidating the precise molecular mechanisms by which nsp14 remodels the host transcriptome and how its inhibition reverses these effects.

A deeper understanding of the interplay between viral methyltransferases and the host's transcriptional and epitranscriptional landscapes will be crucial for the development of novel and effective antiviral strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Preliminary Efficacy of DNA Methyltransferase Inhibitors: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "MTase-IN-1" is not documented in the public scientific literature. This guide provides a technical overview of the preliminary efficacy of representative DNA Methyltransferase (DNMT) inhibitors, based on publicly available data for well-characterized compounds.

Introduction

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification that plays a crucial role in gene regulation.[1][2] Aberrant DNMT activity is associated with various diseases, particularly cancer, making DNMTs a significant target for therapeutic intervention.[3] This document summarizes the preliminary efficacy data for representative DNMT inhibitors and provides detailed experimental protocols for their evaluation.

Quantitative Efficacy Data

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.[4] The following tables summarize the IC50 values of various DNMT inhibitors against different cancer cell lines.

Table 1: IC50 Values of DNMT Inhibitors in Human Cancer Cell Lines

| Inhibitor | Cell Line | IC50 (µM) |

| 5-Azacytidine | A549 | 1.88 |

| HCT116 | 0.29 | |

| HT29 | 0.82 | |

| Decitabine (5-Aza-2'-deoxycytidine) | A549 | 0.17 |

| HCT116 | 0.03 | |

| HT29 | 0.10 | |

| Zebularine | HCT116 | 60.00 |

| HT29 | 100.00 |

Source: Adapted from publicly available data for DNMT inhibitors.[5]

Table 2: IC50 Values of Selected Inhibitors from Cell Viability Assays

| Inhibitor | Cell Line | IC50 (µM) |

| Azacitidine (AZA) | MCF-7 | 15 |

| MDA-MB-231 | 15 |

Source: Determined by MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are protocols for key experiments.

1. In Vitro DNA Methyltransferase Activity Assay

This assay quantifies the activity of DNMTs by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into a DNA substrate.

-

Materials:

-

Recombinant DNMT enzyme

-

DNA substrate (e.g., poly(dI-dC))

-

[³H]-S-adenosyl-L-methionine ([³H]AdoMet)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 5 mM MgCl₂

-

Inhibitor compound (e.g., this compound analog)

-

10% Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare reaction mixtures in a total volume of 50 µL containing assay buffer, DNA substrate, and the inhibitor at various concentrations.

-

Add the recombinant DNMT enzyme to initiate the reaction.

-

Add 0.5 µM [³H]AdoMet to the reaction mixture.

-

Incubate the reaction at 37°C for 1 hour.

-

Quench the reaction by adding 10% TCA.

-

Precipitate the DNA on filter paper and wash with 10% TCA and then ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

-

Source: This protocol is a generalized adaptation from standard in vitro methyltransferase assays.[6]

2. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the effect of a compound on cell viability and to calculate its IC50.[4]

-

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

Inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the inhibitor compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against inhibitor concentration.

-

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: DNMT Inhibition and Gene Reactivation

References

- 1. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Methyltransferase Activity Assays: Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

Unveiling the Chemical Architecture of MTase-IN-1: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental validation of MTase-IN-1, a novel inhibitor of RNA methyltransferase. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antibacterial drug discovery and epitranscriptomics.

Chemical Identity and Structure

This compound, also identified as Compound 47 in foundational research, is a small molecule inhibitor targeting the 16S rRNA methyltransferase NpmA.[1][2][3][4] NpmA-mediated methylation of 16S rRNA at position m1A1408 is a key mechanism of high-level resistance to aminoglycoside antibiotics in pathogenic bacteria.[5][6][7] this compound represents a first-in-class inhibitor that targets a unique, composite "Y-shaped" binding pocket of the NpmA enzyme.[5]

The chemical structure of this compound is provided below.

Chemical Structure of this compound (Compound 47)

Caption: A placeholder for the 2D chemical structure of this compound.

A detailed IUPAC name and SMILES notation are pending extraction from the primary scientific literature.

Quantitative Data Summary

This compound has been characterized by its inhibitory activity against the NpmA methyltransferase. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Target Enzyme | Assay Conditions | Reference |

| IC50 | 68 µM | 16S rRNA (m1A1408) methyltransferase (NpmA) | In vitro methyltransferase assay | [1][2][3][4] |

Mechanism of Action

This compound functions as a competitive inhibitor of the NpmA methyltransferase. It occupies a unique "Y-shaped" binding pocket formed by the S-adenosyl-l-methionine (SAM) binding site and the channel where the target adenosine (A1408) of the 16S rRNA binds for methylation.[5] By binding to this composite site, this compound prevents the methylation of A1408, thereby restoring the susceptibility of resistant bacteria to aminoglycoside antibiotics.[5]

The general mechanism of methyltransferase action involves the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to a substrate, in this case, the N1 position of adenine 1408 in the 16S rRNA.

Caption: General mechanism of methyltransferase action and inhibition by this compound.

Experimental Protocols

The identification and characterization of this compound involved a multi-step experimental workflow, including virtual screening, enzymatic assays, and structure-activity relationship (SAR) studies.

In Vitro Methyltransferase Assay

The inhibitory activity of this compound against NpmA was determined using an in vitro methyltransferase assay. A detailed, generalized protocol for such an assay is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the NpmA enzyme, the 30S ribosomal subunit (as the substrate), and the methyl donor, S-adenosyl-l-methionine (SAM), typically radiolabeled (e.g., [³H]-SAM) for detection.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for the methylation reaction to proceed.

-

Quenching: The reaction is stopped, often by the addition of an acid (e.g., trichloroacetic acid).

-

Detection: The amount of incorporated radiolabel into the 30S subunit is quantified using techniques like scintillation counting.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Throughput Virtual Screening Workflow

The discovery of this compound was facilitated by a high-throughput virtual screening campaign. The logical workflow for such a process is outlined below.

Caption: High-throughput virtual screening workflow for the discovery of this compound.

Signaling Pathways

As this compound is an inhibitor of a bacterial resistance enzyme, its primary described role is to counteract this resistance mechanism rather than directly modulating a specific host signaling pathway. Its application is intended to restore the efficacy of existing antibiotics. Further research may explore any potential off-target effects on host cell signaling.

Conclusion

This compound is a promising lead compound for the development of novel adjuvants to aminoglycoside antibiotics. Its unique mechanism of targeting a composite binding site on the NpmA methyltransferase provides a new avenue for combating antibiotic resistance. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working to address the global challenge of antimicrobial resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of First-in-Class Inhibitors Targeting a Pathogen-Associated Aminoglycoside-Resistance 16S rRNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. journals.asm.org [journals.asm.org]

The Role of Methyltransferase Inhibitors in Acute Myeloid Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of two key classes of methyltransferase inhibitors in Acute Myeloid Leukemia (AML) research: RNA methyltransferase inhibitors targeting METTL3 and DNA methyltransferase (DNMT) inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support ongoing research and drug development efforts in the field of AML.

Introduction to Methyltransferase Inhibition in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation, including aberrant DNA and RNA methylation, is a hallmark of AML pathogenesis. This has led to the development of therapeutic strategies targeting the enzymes responsible for these modifications, namely methyltransferases. This guide focuses on two prominent targets: METTL3, an RNA methyltransferase, and DNMT1, a DNA methyltransferase.

METTL3 Inhibition in AML: The Case of STM2457

METTL3 (Methyltransferase-like 3) is the catalytic subunit of the N6-adenosyl-methyltransferase complex, which is responsible for the most abundant internal modification of eukaryotic mRNA, N6-methyladenosine (m6A). In AML, METTL3 is often overexpressed and plays a crucial role in leukemogenesis by promoting the translation of oncogenic transcripts. STM2457 is a potent and selective inhibitor of METTL3 that has shown significant anti-leukemic activity in preclinical studies.[1]

Quantitative Data: In Vitro Efficacy of STM2457

The inhibitory activity of STM2457 has been evaluated against a panel of human AML cell lines, demonstrating a concentration-dependent reduction in cell proliferation. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| AML Cell Line | IC50 (µM)[2][3] |

| MOLM-13 | 0.6 - 8.699 |

| MV4-11 | 1.2 |

| OCI-AML2 | 1.8 |

| OCI-AML3 | 10.3 |

| NOMO-1 | 1.5 |

| KG-1 | 2.5 |

| HL-60 | 3.1 |

| THP-1 | 4.2 |

Signaling Pathway of METTL3 Inhibition

Inhibition of METTL3 by STM2457 disrupts the m6A modification of key oncogenic mRNAs, leading to their reduced translation and subsequent anti-leukemic effects. A critical pathway affected is the METTL3-mdm2-p53 signaling axis . METTL3-mediated m6A modification of MDM2 mRNA enhances its stability and translation, leading to increased MDM2 protein levels. MDM2, an E3 ubiquitin ligase, targets the tumor suppressor p53 for degradation. By inhibiting METTL3, STM2457 reduces MDM2 levels, thereby stabilizing p53 and promoting apoptosis and cell cycle arrest in AML cells.[4][5][6]

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for MTase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTase-IN-1 is a potent and selective covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes including gene transcription, RNA splicing, and signal transduction.[2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4] this compound offers a valuable tool for studying the biological functions of PRMT5 and for the development of novel therapeutic agents.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against the PRMT5/MEP50 complex.

Data Presentation

Inhibitor Activity

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PRMT5/MEP50 | 11 | Biochemical Assay | [1] |

| EPZ015666 | PRMT5 | 22-30 | Biochemical Assay | [2][5] |

Signaling Pathway

PRMT5, in complex with MEP50 (Methylosome Protein 50), utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on substrate proteins. This post-translational modification can impact downstream cellular events. This compound covalently binds to PRMT5, inhibiting its methyltransferase activity.

Caption: PRMT5/MEP50 signaling and inhibition by this compound.

Experimental Protocols

Protocol 1: Radiometric In Vitro Assay for PRMT5 Inhibition

This protocol describes a radiometric filter-binding assay to determine the IC50 value of this compound against the PRMT5/MEP50 complex using a histone H4-derived peptide as a substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (1-21) substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Wash Buffer: 10% TCA

-

Filter plates (e.g., 96-well phosphocellulose filter plates)

-

Scintillation fluid

-

Microplate scintillation counter

Experimental Workflow:

Caption: Workflow for the radiometric PRMT5 inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 µM. Include a DMSO-only control (vehicle control).

-

Reaction Setup:

-

In a 96-well plate, add 2 µL of the this compound serial dilution or DMSO.

-

Prepare a master mix containing the PRMT5/MEP50 complex (e.g., 5 nM final concentration), histone H4 peptide substrate (e.g., 400 nM final concentration), and unlabeled SAM in assay buffer. The final concentration of total SAM (labeled + unlabeled) should be optimized, for instance, 1 µM.

-

Add 48 µL of the master mix to each well containing the inhibitor or DMSO.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the methyltransferase reaction by adding 2 µL of [³H]-SAM to each well.

-

The final reaction volume is 50 µL.

-

-

Incubation: Incubate the reaction plate at 30°C for 1 hour.

-

Reaction Termination and Filtration:

-

Stop the reaction by adding 50 µL of 10% TCA to each well.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate three times with 10% TCA to remove unincorporated [³H]-SAM.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Sample Counts - Background Counts) / (Vehicle Control Counts - Background Counts))

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Luminescence-Based In Vitro Assay for PRMT5 Inhibition (e.g., MTase-Glo™)

This protocol describes a non-radioactive, luminescence-based assay to measure the activity of PRMT5 and its inhibition by this compound. This assay quantifies the amount of S-adenosyl homocysteine (SAH) produced in the methyltransferase reaction.[6][7]

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (1-21) substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

MTase-Glo™ Reagent and Detection Solution (or equivalent SAH detection kit)

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Enzyme Reaction:

-

In a white, opaque multi-well plate, add the this compound serial dilution or DMSO (vehicle control).

-

Add the PRMT5/MEP50 complex and the histone H4 peptide substrate.

-

Initiate the reaction by adding SAM. The final concentrations of enzyme, substrate, and SAM should be optimized for the specific assay conditions.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

-

SAH Detection:

-

Following the manufacturer's instructions for the SAH detection kit, add the MTase-Glo™ Reagent to each well to stop the enzyme reaction and convert the produced SAH to ATP.

-

Add the MTase-Glo™ Detection Solution, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of SAH produced.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

-

Generate an SAH standard curve to convert the relative light units (RLU) to the concentration of SAH produced.

-

Calculate the percentage of inhibition for each this compound concentration based on the amount of SAH produced.

-

Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound as a PRMT5 inhibitor. The choice between the radiometric and luminescence-based assay will depend on laboratory capabilities and throughput requirements. These assays are essential tools for further investigation into the mechanism of action of this compound and for the discovery of new PRMT5 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MTase-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTase-IN-1 is a potent and selective small molecule inhibitor of the coronavirus non-structural protein 14 (nsp14) N7-methyltransferase (N7-MTase). With a sub-nanomolar IC50 value, this compound presents a powerful tool for investigating the critical role of viral RNA capping in the lifecycle of coronaviruses, including SARS-CoV-2. Inhibition of nsp14 N7-MTase activity by this compound has been shown to impair viral RNA translation and the virus's ability to evade the host immune system, making it a valuable candidate for antiviral research and drug development.[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture settings to study its effects on viral replication, host-cell signaling, and cytotoxicity.

Data Presentation

Inhibitor Profile and Activity

| Parameter | Value | Reference |

| Target | Coronavirus nsp14 N7-methyltransferase | [1][2] |

| IC50 | 0.72 nM | [1] |

| Mechanism of Action | Inhibits the N7-methylation of the viral RNA cap, impairing viral RNA translation and immune evasion. | [1][2][3] |

| Reported Antiviral Activity | Moderate antiviral activity against SARS-CoV-2 replication in cell culture. | [2] |

Recommended Cell Lines for Antiviral Assays

| Cell Line | Description |

| Vero E6 | African green monkey kidney epithelial cells, highly permissive to SARS-CoV-2 infection. |

| Huh7.5.1 | Human hepatoma cell line, also permissive to HCV and other viruses.[4] |

| HEK293 | Human embryonic kidney cells, often used for transfection and reporter assays. |

| A549 | Human lung adenocarcinoma cells, relevant for studying respiratory viruses. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1 mg of this compound (assuming a molecular weight of X g/mol - Note: Molecular weight should be obtained from the supplier's datasheet) in the calculated volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a chosen cell line and establish a non-toxic working concentration range for subsequent antiviral assays.

Materials:

-

Target cell line (e.g., Vero E6, Huh7.5.1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

The next day, prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To evaluate the antiviral efficacy of this compound against a target virus (e.g., SARS-CoV-2) in cell culture.

Materials:

-

Permissive cell line (e.g., Vero E6)

-

Target virus stock with a known titer

-

6-well or 12-well cell culture plates

-

This compound at non-toxic concentrations (determined from the cytotoxicity assay)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10% in PBS) for fixing

Procedure:

-

Seed the permissive cells in 6-well or 12-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of the virus stock in infection medium.

-

Pre-treat the cells with different concentrations of this compound in infection medium for 1-2 hours at 37°C. Include a vehicle control.

-

Remove the drug-containing medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

-

Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

After adsorption, remove the inoculum and wash the cells once with PBS.

-

Add 2 mL (for 6-well plates) of overlay medium containing the respective concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells by adding 10% formalin and incubating for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control to determine the EC50 (50% effective concentration).

Visualizations

Caption: Inhibition of nsp14 N7-MTase by this compound.

References

- 1. SARS-CoV-2 NSP14 MTase activity is critical for inducing canonical NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA methyltransferases 1 and 3B are required for hepatitis C virus infection in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes for MTase-IN-1 (Exemplified by the DNMT1 Inhibitor GSK3685032) in Mouse Models

Introduction

Methyltransferases (MTases) are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule to a substrate, suchs as DNA, RNA, or proteins. In oncology research, DNA methyltransferase 1 (DNMT1) is a critical enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Aberrant DNMT1 activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1][3] Consequently, inhibitors of DNMT1 are a promising class of anti-cancer therapeutics.

"MTase-IN-1" is a placeholder for a methyltransferase inhibitor. This document provides a generalized protocol and application notes for the use of such an inhibitor in mouse models, using the specific, well-documented DNMT1 inhibitor, GSK3685032, as a representative example. GSK3685032 is a potent, selective, and reversible non-covalent inhibitor of DNMT1.[4][5][6] Its mechanism of action involves competing with the active-site loop of DNMT1, preventing it from methylating hemi-methylated DNA.[5][6] This leads to passive demethylation of the genome, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell growth.[5][7]

Mechanism of Action: DNMT1 Inhibition in Cancer

DNMT1 is the primary enzyme responsible for copying existing DNA methylation patterns to newly synthesized DNA strands after replication.[8] In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common event that leads to their transcriptional silencing. DNMT1 perpetuates this aberrant methylation, contributing to tumorigenesis.[7] By inhibiting DNMT1, compounds like GSK3685032 lead to a global reduction in DNA methylation, which can restore the expression of these silenced genes and inhibit tumor growth.[4][5]

Several key signaling pathways are interconnected with DNMT1 activity in cancer. For instance, the Wnt and MAPK/ERK signaling pathways can enhance the expression of DNMT1.[7][9] Furthermore, DNMT1 overexpression can activate the PI3K/AKT signaling pathway, which promotes angiogenesis.[3]

Below is a diagram illustrating the central role of DNMT1 in cancer-related signaling pathways and the point of intervention for an inhibitor like this compound.

Experimental Protocols